
3-氯-4-苯氧基苯甲酸
描述
3-Chloro-4-phenoxybenzoic acid is a chemical compound with the CAS Number: 74917-55-8 . It has a molecular weight of 248.67 and its IUPAC name is 3-chloro-4-phenoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-phenoxybenzoic acid is 1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
3-Chloro-4-phenoxybenzoic acid is a solid at room temperature . It has a storage temperature of 2-8°C .科学研究应用
生物和环境分析
3-氯-4-苯氧基苯甲酸(及相关化合物)的主要科学应用之一涉及到其作为拟除虫菊酯类杀虫剂降解中的代谢物所扮演的角色,而这些杀虫剂在农业和家庭环境中被广泛使用。检测和量化该化合物的能力对于监测环境污染和评估人类接触拟除虫菊酯至关重要。
环境监测:一项研究开发了一种高灵敏度的直接竞争荧光酶免疫测定法来检测尿液中的 3-苯氧基苯甲酸,展示了其作为人类接触拟除虫菊酯类杀虫剂的生物标志物的实用性。该测定法展示出比传统方法更高的灵敏度和可靠性,表明其在环境健康监测中具有潜力 (Huo 等人,2018)。
降解途径和生物修复:对米曲霉 M-4 的研究确定了参与 3-苯氧基苯甲酸共代谢降解的酶和途径,提供了对被拟除虫菊酯类杀虫剂污染的环境的生物修复的见解。本研究强调了微生物过程在解毒食物和环境中有害化学残留物中的重要性 (Zhao 等人,2019)。
生物降解:发现枯草芽孢杆菌菌株 DG-02 能有效降解 3-苯氧基苯甲酸,表明该菌株在生物修复策略中具有有价值的应用,以清理被拟除虫菊酯类残留物污染的环境。本研究强调了微生物降解作为减轻杀虫剂使用对环境影响的一种有希望的方法 (Chen 等人,2012)。
分析化学
- 检测和量化:创新的分析技术,例如基于胶体金的侧向流动免疫测定的开发,已被用于快速灵敏地检测环境样品中的 3-苯氧基苯甲酸。该方法为现场筛选拟除虫菊酯类残留物提供了一种便捷的工具,促进了及时有效的环境监测工作 (Liu 等人,2015)。
合成和化学过程
- 化学合成:对由苯氧基苯乙酮合成苯氧基苯甲酸的研究突出了高效和高产化学过程在生产感兴趣化合物(例如 3-氯-4-苯氧基苯甲酸)方面的持续发展。这些进步对于制药和农化工业至关重要,在这些行业中此类化合物发挥着重要作用 (Liu Xiao,2001)。
安全和危害
The safety information for 3-Chloro-4-phenoxybenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-phenoxybenzoic acid . These factors can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues.
生化分析
Biochemical Properties
3-Chloro-4-phenoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with several enzymes, including cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These interactions often involve inhibition of enzyme activity, which can affect the metabolism of other compounds within the cell. Additionally, 3-Chloro-4-phenoxybenzoic acid can bind to proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-Chloro-4-phenoxybenzoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Furthermore, 3-Chloro-4-phenoxybenzoic acid can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-Chloro-4-phenoxybenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the binding of 3-Chloro-4-phenoxybenzoic acid to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can affect the metabolism of drugs and other xenobiotics . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-phenoxybenzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-4-phenoxybenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-phenoxybenzoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Studies have shown that high doses of 3-Chloro-4-phenoxybenzoic acid can cause adverse effects, such as liver toxicity and alterations in metabolic pathways . It is important to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-Chloro-4-phenoxybenzoic acid is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation into various metabolites . The interactions of 3-Chloro-4-phenoxybenzoic acid with metabolic enzymes can affect the overall metabolic flux and the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-Chloro-4-phenoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, 3-Chloro-4-phenoxybenzoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Chloro-4-phenoxybenzoic acid is an important factor that affects its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 3-Chloro-4-phenoxybenzoic acid to specific subcellular compartments is often mediated by targeting signals and post-translational modifications, which direct the compound to its site of action.
属性
IUPAC Name |
3-chloro-4-phenoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGHJIYJDMJREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
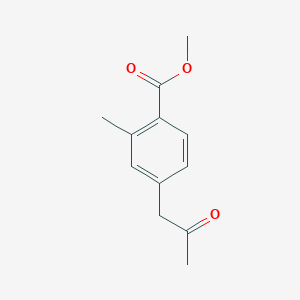


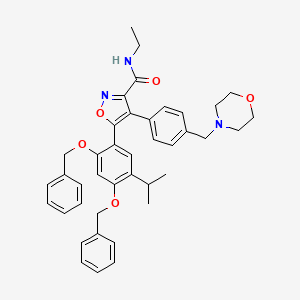
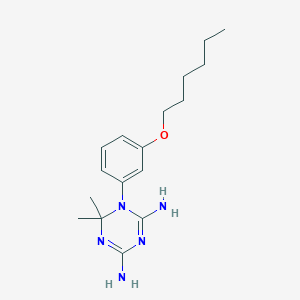

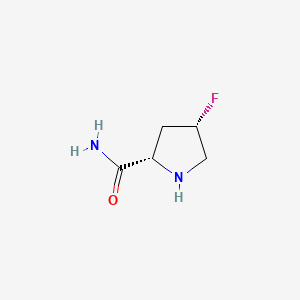
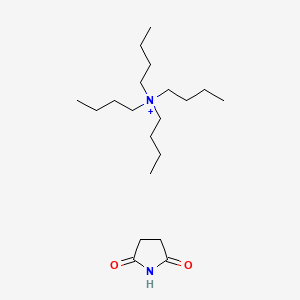
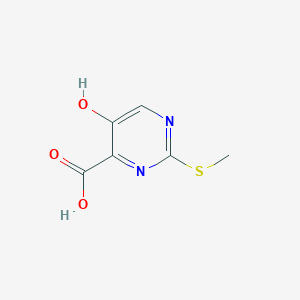
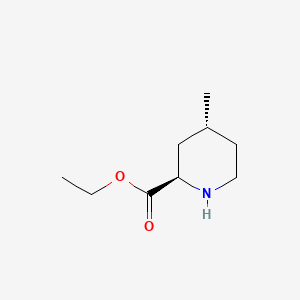
![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)
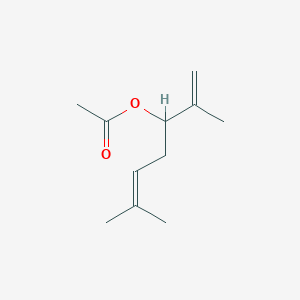
![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine](/img/structure/B3153050.png)
![4-[(2-Chloropropanoyl)amino]benzamide](/img/structure/B3153072.png)
